molecular formula C30H30N8O4 B14949821 4-(4-benzylpiperidin-1-yl)-N-(4-methylphenyl)-6-{(2E)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-1,3,5-triazin-2-amine

4-(4-benzylpiperidin-1-yl)-N-(4-methylphenyl)-6-{(2E)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-1,3,5-triazin-2-amine

Cat. No.: B14949821
M. Wt: 566.6 g/mol
InChI Key: QCLDUJKYUXZVNI-FDAWAROLSA-N
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Description

6-NITRO-1,3-BENZODIOXOLE-5-CARBALDEHYDE 5-[4-(4-BENZYLPIPERIDINO)-6-(4-TOLUIDINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE is a complex organic compound that features a benzodioxole core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-NITRO-1,3-BENZODIOXOLE-5-CARBALDEHYDE 5-[4-(4-BENZYLPIPERIDINO)-6-(4-TOLUIDINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE typically involves multiple steps. The initial step often includes the nitration of 1,3-benzodioxole to introduce the nitro group. This is followed by the formation of the carbaldehyde group through formylation reactions. The final step involves the condensation of the carbaldehyde derivative with the hydrazone derivative of the triazine compound under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

6-NITRO-1,3-BENZODIOXOLE-5-CARBALDEHYDE 5-[4-(4-BENZYLPIPERIDINO)-6-(4-TOLUIDINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation of the aldehyde group would yield a carboxylic acid derivative.

Scientific Research Applications

6-NITRO-1,3-BENZODIOXOLE-5-CARBALDEHYDE 5-[4-(4-BENZYLPIPERIDINO)-6-(4-TOLUIDINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-NITRO-1,3-BENZODIOXOLE-5-CARBALDEHYDE 5-[4-(4-BENZYLPIPERIDINO)-6-(4-TOLUIDINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the hydrazone and triazine moieties can interact with biological macromolecules, potentially inhibiting enzyme activity or altering cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-NITRO-1,3-BENZODIOXOLE-5-CARBOXALDEHYDE OXIME
  • 6-NITRO-1,3-BENZODIOXOLE-5-CARBOXALDEHYDE N-ETHYLTHIOSEMICARBAZONE
  • 6-NITRO-1,3-BENZODIOXOLE-5-CARBOXALDEHYDE N-PHENYLTHIOSEMICARBAZONE

Uniqueness

The uniqueness of 6-NITRO-1,3-BENZODIOXOLE-5-CARBALDEHYDE 5-[4-(4-BENZYLPIPERIDINO)-6-(4-TOLUIDINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE lies in its complex structure, which allows for a wide range of chemical modifications and potential applications. Its combination of functional groups provides unique reactivity and interaction profiles compared to similar compounds.

Properties

Molecular Formula

C30H30N8O4

Molecular Weight

566.6 g/mol

IUPAC Name

6-(4-benzylpiperidin-1-yl)-4-N-(4-methylphenyl)-2-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C30H30N8O4/c1-20-7-9-24(10-8-20)32-28-33-29(36-31-18-23-16-26-27(42-19-41-26)17-25(23)38(39)40)35-30(34-28)37-13-11-22(12-14-37)15-21-5-3-2-4-6-21/h2-10,16-18,22H,11-15,19H2,1H3,(H2,32,33,34,35,36)/b31-18+

InChI Key

QCLDUJKYUXZVNI-FDAWAROLSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCC(CC3)CC4=CC=CC=C4)N/N=C/C5=CC6=C(C=C5[N+](=O)[O-])OCO6

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCC(CC3)CC4=CC=CC=C4)NN=CC5=CC6=C(C=C5[N+](=O)[O-])OCO6

Origin of Product

United States

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